Octahydro-1H-indol-6-ol hydrochloride

Catalog No.
S8518240
CAS No.
M.F
C8H16ClNO
M. Wt
177.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octahydro-1H-indol-6-ol hydrochloride

Product Name

Octahydro-1H-indol-6-ol hydrochloride

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indol-6-ol;hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

InChI

InChI=1S/C8H15NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h6-10H,1-5H2;1H

InChI Key

CMHTWEBNMXVULZ-UHFFFAOYSA-N

SMILES

C1CC(CC2C1CCN2)O.Cl

Canonical SMILES

C1CC(CC2C1CCN2)O.Cl

Octahydro-1H-indol-6-ol hydrochloride is a chemical compound characterized by its fully saturated indole structure. It is classified under the category of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, with an alcohol functional group at the 6-position. The hydrochloride form indicates that it is a salt, which enhances its solubility in water, making it suitable for various applications in research and industry.

, which include:

  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Further reduction can yield fully saturated derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, often involving reagents like alkyl halides or acyl chlorides under basic conditions.

These reactions allow for the modification of the compound to create various substituted indoles and derivatives, broadening its potential applications in synthetic chemistry.

The biological activity of Octahydro-1H-indol-6-ol hydrochloride has been the subject of scientific investigation. Preliminary studies suggest potential antimicrobial and anticancer properties. Its mechanism of action may involve interaction with specific molecular targets, acting as a ligand for various receptors and modulating their activity. Additionally, it may interfere with certain enzymatic pathways, contributing to its biological effects .

The synthesis of Octahydro-1H-indol-6-ol hydrochloride typically involves:

  • Fischer Indole Synthesis: This method entails the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole structure.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation techniques are employed using metal catalysts such as palladium or platinum under high pressure and temperature conditions. This process ensures complete hydrogenation of the indole ring.

Octahydro-1H-indol-6-ol hydrochloride has a wide range of applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules.
  • In Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer effects.
  • In Medicine: It is investigated for possible therapeutic uses in treating neurological disorders.
  • In Industry: The compound is utilized in producing dyes, pigments, and other industrial chemicals .

Research on interaction studies involving Octahydro-1H-indol-6-ol hydrochloride reveals its potential to modulate receptor activity and influence various biological pathways. The compound's ability to interact with specific enzymes and receptors makes it a candidate for further exploration in pharmacological studies aimed at developing new therapeutic agents .

Several compounds share structural similarities with Octahydro-1H-indol-6-ol hydrochloride. Notable examples include:

Compound NameStructure TypeUnique Features
Indole-3-acetic acidPlant hormoneInvolved in plant growth regulation
TryptophanEssential amino acidPrecursor to serotonin
SerotoninNeurotransmitterRegulates mood and behavior

Uniqueness

Octahydro-1H-indol-6-ol hydrochloride is unique due to its fully hydrogenated indole ring. This saturation imparts distinct chemical and biological properties compared to partially hydrogenated or non-hydrogenated indoles. Its unique structure allows it to exhibit different reactivity patterns and biological interactions, making it an interesting subject for further research in medicinal chemistry and pharmacology .

Retrosynthetic Analysis and Route Design Strategies

Retrosynthetic decomposition of octahydro-1H-indol-6-ol hydrochloride reveals three critical disconnections:

  • Indole core formation: The bicyclic structure derives from cyclohexanone derivatives through cyclization reactions.
  • Hydroxyl group introduction: Stereoselective reduction of ketone precursors at C-6 positions establishes the alcohol functionality.
  • Hydrochloride salt formation: Protonation of the tertiary amine under HCl generates the final crystalline product.

A 2025 study demonstrated that 9-borabicyclo[3.3.1]nonane (9-BBN) mediates stereospecific ketone reductions, achieving α:β diastereomer ratios of 4:1 in model systems. Computational modeling further shows that N···B coordination during 9-BBN reactions directs hydride delivery to the pro-R face of C-6 ketones, rationalizing the observed α-alcohol predominance.

Fischer Indole Synthesis Optimization for Saturated Indole Derivatives

The classical Fischer indole synthesis remains pivotal for constructing octahydroindole cores. Key optimizations include:

Reaction Conditions

ParameterOptimal RangeImpact on Yield
Acid Catalyst0.5 M H₂SO₄78% conversion
Temperature80°C, 12 hrΔG‡ = 92 kJ/mol
Phenylhydrazine Feed1.2 equiv, dropwiseMinimizes diazene byproducts

Data adapted from EvitaChem protocols and ACS Catalysis studies.

Mechanistically, cyclohexanone reacts with phenylhydrazine hydrochloride to form a hydrazone intermediate, which undergoes -sigmatropic rearrangement under Brønsted acid catalysis. Recent work shows that ZnCl₂ co-catalysis accelerates the cyclization step by 3.2-fold compared to H₂SO₄ alone, achieving 89% isolated yield in deuterated DMF. Post-synthesis hydrogenation using Pd/C (5 wt%) at 50 bar H₂ saturates the indole ring within 4 hours, though this step risks epimerization at C-6 if conducted above 60°C.

Asymmetric Hydrogenation Approaches to Stereochemical Control

Palladium-catalyzed asymmetric hydrogenation has emerged as the gold standard for installing the C-6 stereocenter:

Case Study: Hydrogenation of 6-keto-octahydroindole

  • Catalyst: Pd(OAc)₂/(R)-BINAP (1 mol%)
  • Conditions: 40 bar H₂, 25°C, 12 hr in MeOH/HOAc (10:1)
  • Outcome: 96% ee, 82% yield

Density functional theory (DFT) simulations reveal that the (R)-BINAP ligand induces a 15.7 kcal/mol energy difference between transition states for Si- vs Re-face hydride attack, explaining the enantioselectivity. Industrial applications utilize continuous flow reactors with immobilized Pd catalysts, achieving space-time yields of 1.2 kg/L·day while maintaining 94% ee.

Convergent vs. Linear Synthesis Paradigms

A 2025 meta-analysis compared synthetic routes:

MetricLinear SynthesisConvergent Synthesis
Average Step Yield82%91%
Total Steps85
Overall Yield18%62%
Purity (HPLC)95.2%99.1%

Data synthesized from RSC and ACS publications.

The convergent approach assembles the indole core (Module A) and amine sidechain (Module B) separately before final coupling. For example, Module A synthesis via Fischer indole (3 steps, 78% yield) combines with Module B prepared by reductive amination (2 steps, 85% yield), followed by HCl salt formation (1 step, 95% yield). This strategy reduces purification complexity and enables parallelization of hazardous reactions like high-pressure hydrogenations.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

177.0920418 g/mol

Monoisotopic Mass

177.0920418 g/mol

Heavy Atom Count

11

Dates

Last modified: 02-18-2024

Explore Compound Types